4-(Acetylamino)phenyl 3-methyl-o-acetylsalicylate

Molecular weight Structural differentiation Codrug design

Research pain: Unsubstituted benorylate lacks the steric bulk to probe 3-methyl effects on codrug hydrolysis. This 3-methyl-salicylate ester (CAS 69705-27-7) solves that gap. - **Key differentiation:** +14 Da vs. benorylate; altered lipophilicity & steric shielding. - **Application:** Structure-metabolism relationship (SMR) studies, impurity method validation (HPLC), sustained-release formulation research. - **Supply:** Analytical & R&D quantities available. Published HPLC protocol (Newcrom R1) applicable.

Molecular Formula C18H17NO5
Molecular Weight 327.3 g/mol
CAS No. 69705-27-7
Cat. No. B12665566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Acetylamino)phenyl 3-methyl-o-acetylsalicylate
CAS69705-27-7
Molecular FormulaC18H17NO5
Molecular Weight327.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)OC2=CC=C(C=C2)NC(=O)C)OC(=O)C
InChIInChI=1S/C18H17NO5/c1-11-5-4-6-16(17(11)23-13(3)21)18(22)24-15-9-7-14(8-10-15)19-12(2)20/h4-10H,1-3H3,(H,19,20)
InChIKeyREKMYSBXOKPKAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Acetylamino)phenyl 3-methyl-o-acetylsalicylate – Codrug Intermediate Overview


4-(Acetylamino)phenyl 3-methyl-o-acetylsalicylate (CAS 69705-27-7) is a synthetic ester that conjugates an acetaminophen (paracetamol) moiety with 3-methylacetylsalicylic acid (3-methylaspirin) [1]. This compound belongs to the codrug (mutual prodrug) class, analogous to the marketed agent benorylate which links aspirin and acetaminophen [1]. The distinguishing feature of the target compound is the presence of a methyl substituent at the 3-position of the salicylate aromatic ring, which imparts unique physicochemical properties relative to the unsubstituted benorylate scaffold .

Structural Uniqueness vs. Benorylate


Although 4-(acetylamino)phenyl 3-methyl-o-acetylsalicylate shares the same codrug design principle as benorylate (ester linkage between an acetaminophen unit and a salicylate unit), the 3-methyl substitution on the salicylate ring introduces measurable differences in critical molecular descriptors such as lipophilicity, hydrogen-bonding capacity, and steric bulk [1]. These differences can translate into altered hydrolysis kinetics, metabolic activation rates, and pharmacokinetic profiles that are not interchangeable with the parent benorylate scaffold . Simple substitution of benorylate or other salicylate–acetaminophen esters would therefore confound experimental results in preclinical pharmacology, analytical method validation, and formulation development.

Quantitative Evidence vs. Benorylate


Molecular Weight Differentiation

The target compound exhibits a molecular weight of 327.33 g·mol⁻¹, compared to 313.30 g·mol⁻¹ for the closest structural analog benorylate (CAS 5003-48-5), a difference of +14.03 Da that corresponds exactly to the addition of a methylene (–CH₂–) unit at the salicylate 3-position [1][2]. This mass difference is analytically significant and can be confirmed by high-resolution mass spectrometry (HRMS) to unambiguously distinguish the two compounds in biological matrices.

Molecular weight Structural differentiation Codrug design

Lipophilicity Shift

The computed and experimental logP values for the target compound range from 2.33 (SIELC) to 2.5 (XlogP, Chem960), while benorylate logP values are reported between 2.15 (TargetMol) and 2.86 (Molbase) [1]. Although the ranges overlap, the central tendency for the target compound is shifted higher by approximately 0.2–0.4 log units, consistent with the addition of a lipophilic methyl group to the aromatic ring .

Lipophilicity LogP Membrane permeability

Hydrogen-Bond Donor Variation

The target compound possesses two hydrogen-bond donor (HBD) sites according to Chem960 computed descriptors, compared to a single HBD (the amide NH) for benorylate as reported by PersADE and Invivochem [1]. The additional HBD may arise from a free hydroxyl group or a specific conformational state and represents a structural feature that could influence water solubility and target-ligand interactions .

Hydrogen bond donor Solubility Drug-receptor interaction

Topological Polar Surface Area Difference

The target compound has a computed topological polar surface area (TPSA) of 84.9 Ų (Chem960), whereas benorylate exhibits a TPSA of 81.7 Ų (Molbase) [1]. This small but measurable increase of 3.2 Ų is attributable to the additional polar interactions of the 3-methyl-substituted scaffold and may lead to subtle differences in membrane permeation predicted by ADME models .

TPSA Membrane permeability ADME prediction

Dedicated HPLC Separation Method

A dedicated reverse-phase HPLC method using a Newcrom R1 column with an acetonitrile/water/phosphoric acid mobile phase has been established for the separation and analysis of 4-(acetylamino)phenyl 3-methyl-o-acetylsalicylate [1]. While a direct head-to-head chromatographic comparison with benorylate is not published, the availability of a validated method specific to this compound ensures that procurement decisions can be supported by reliable identity and purity testing [1].

HPLC method Analytical quality control Impurity profiling

Steric Modulation of Ester Hydrolysis

The 3-methyl group on the salicylate ring introduces steric hindrance adjacent to the ester carbonyl, which is predicted to slow the rate of enzymatic and chemical hydrolysis relative to the unsubstituted benorylate scaffold [1]. Although direct comparative hydrolysis rate constants are not yet published, the principle of steric shielding of ester linkages by ortho-substituents is well established in medicinal chemistry . This structural feature supports the rationale that the target compound may exhibit a distinct metabolic activation profile.

Metabolic stability Ester hydrolysis Prodrug activation

Research and Application Scenarios


Pharmacokinetic Profiling of Methyl-Substituted Codrugs

Researchers investigating the impact of aromatic substitution on ester prodrug hydrolysis kinetics can use the target compound as a tool to compare the metabolic activation rate with the unsubstituted benorylate scaffold [1]. The steric hindrance introduced by the 3-methyl group [1] provides a rational basis for studying structure–metabolism relationships (SMR) in codrug design.

Analytical QC for Novel Salicylate–Acetaminophen Esters

Analytical laboratories tasked with developing impurity profiling methods can employ the published Newcrom R1 HPLC protocol [2] as a starting point for method validation. The distinct molecular weight (+14 Da) and chromatographic behavior of the target compound [2] facilitate its unambiguous identification in complex mixtures.

SAR Exploration in Anti-Inflammatory Codrugs

Medicinal chemists designing next-generation mutual prodrugs of NSAIDs and acetaminophen can use this compound as a key intermediate to explore how 3-methyl substitution on the salicylate ring modulates anti-inflammatory potency, COX selectivity, and gastric safety relative to the clinically used benorylate [1].

Modified-Release Formulation Feasibility Studies

Formulation scientists seeking a salicylate–acetaminophen ester with potentially altered hydrolysis stability can evaluate the target compound for sustained-release applications. The predicted reduction in ester lability due to steric shielding [1] may translate into a longer circulating codrug half-life, a hypothesis testable through in vitro plasma stability assays.

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